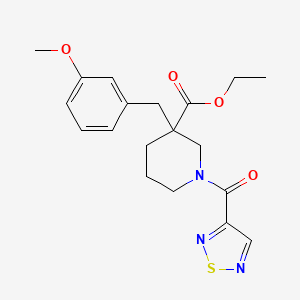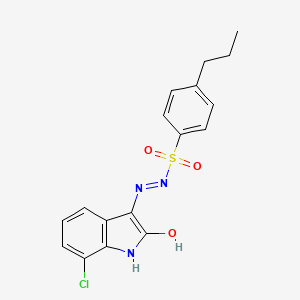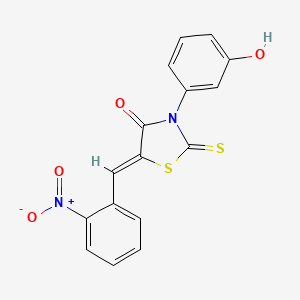![molecular formula C15H11BrN2O3 B6054917 4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B6054917.png)
4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex chemical process and has been shown to possess unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is complex and not fully understood. Studies have shown that the compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). The compound also activates certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol has been shown to possess unique biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound also possesses anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting their proliferation. Additionally, the compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol in lab experiments is its unique biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, which make it a promising candidate for the development of novel therapeutics. However, one of the limitations of using the compound in lab experiments is its complex synthesis method, which makes it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol in scientific research. One potential direction is the development of novel therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is the investigation of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol is a complex process that involves several chemical reactions. The first step in the synthesis involves the reaction of 4-bromophenol with 1,3-dibromo-5,5-dimethylhydantoin to form 4-bromo-1,3-benzenediol. The second step involves the reaction of 4-bromo-1,3-benzenediol with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to form 4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol. The final step involves the purification of the compound through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-bromophenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Studies have also shown that the compound has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-[4-(4-bromophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-9-1-4-11(5-2-9)21-14-8-17-18-15(14)12-6-3-10(19)7-13(12)20/h1-8,19-20H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSIAYJCCBZOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6054840.png)
![N-(4-chlorophenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B6054844.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6054849.png)

![4-{3-[(3,4,5-trimethoxyphenyl)amino]butyl}phenol](/img/structure/B6054857.png)
![2-[(8-ethoxy-4-methyl-2-quinazolinyl)amino]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B6054864.png)
![1-(4-chlorophenyl)-N-{[1-(3-methylbenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6054871.png)

![N-(2,6-dimethylphenyl)-3-[(3,4-dimethylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6054882.png)
![4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6054892.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B6054901.png)
![2-[4-(4-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054904.png)

![3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6054927.png)